1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
1-(4-Fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring an imidazo[4,5-b]quinoxaline core substituted with a 4-fluorobenzyl group at position 1 and a 4-fluorophenylsulfonyl moiety at position 2. The imidazoquinoxaline scaffold is known for its diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The dual fluorination in this compound likely enhances metabolic stability and binding affinity due to increased electronegativity and reduced susceptibility to oxidative degradation . Structural characterization of similar compounds often employs single-crystal X-ray diffraction (e.g., SHELX software ) to confirm regiochemistry and stereoelectronic effects.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2S/c23-16-7-5-15(6-8-16)13-27-14-28(31(29,30)18-11-9-17(24)10-12-18)22-21(27)25-19-3-1-2-4-20(19)26-22/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQVBQLEKAYHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]quinoxaline core: This step involves the cyclization of appropriate diamines with dicarbonyl compounds under acidic or basic conditions.
Introduction of the 4-fluorobenzyl group: This is achieved through nucleophilic substitution reactions, where a 4-fluorobenzyl halide reacts with the imidazo[4,5-b]quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated benzyl compounds and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonyl and Benzyl Groups
Key Observations :
- Fluorine vs.
- Benzyl Modifications : The 4-fluorobenzyl group in the target compound offers a balance between electronegativity and steric demand compared to bulkier substituents like 3-(trifluoromethyl)phenyl or 2-methoxybenzyl .
Crystallographic and Computational Data
- Structural Validation: Analogues such as 4-(3-methyl-4,5-dihydro-1H-benzo[g]indazol-1-yl)benzenesulfonamide are characterized via X-ray crystallography (R factor = 0.068 ), confirming planar imidazo-quinoxaline cores. The target compound’s dihydroimidazole ring likely adopts a puckered conformation, as seen in related structures .
- Computational Metrics : The trifluoromethyl derivative has a high XLogP3 (5.6), indicating significant lipophilicity, whereas the target compound’s dual fluorine substituents may reduce XLogP3, favoring membrane permeability.
Biological Activity
1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 387.4 g/mol. The structure features a sulfonamide group and fluorinated aromatic rings, which are known to enhance biological activity through increased lipophilicity and receptor binding affinity.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazoquinoxaline exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
- Case Study : A derivative was tested against human cancer cell lines (e.g., HT-29 and TK-10) and exhibited moderate cytotoxicity with IC50 values in the low micromolar range. The mechanism involved apoptosis induction through mitochondrial pathways and modulation of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar sulfonamide derivatives possess broad-spectrum antibacterial activity.
- Research Findings : A related compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL against Gram-positive bacteria. The proposed mechanism involves the inhibition of folate synthesis pathways.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety likely interferes with enzyme functions critical for cellular metabolism.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cell signaling pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells by activating caspases.
Data Summary
| Activity Type | Cell Line/Organism | IC50/Effective Concentration | Mechanism |
|---|---|---|---|
| Anticancer | HT-29 | Low µM | Apoptosis induction |
| Antimicrobial | Gram-positive bacteria | 10 µg/mL | Folate synthesis inhibition |
| Cytotoxicity | TK-10 | Low µM | Cell cycle modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
